Coblopasvir has been extensively studied for its potential role in treating chronic HCV infection. It acts by inhibiting a vital HCV enzyme, NS5A, which plays a crucial role in viral replication. Initial clinical trials investigating Coblopasvir in combination with other antiviral medications have shown promising results in achieving sustained virologic response (SVR), signifying the absence of detectable HCV RNA in the blood after treatment completion [].
These findings have led to ongoing research exploring Coblopasvir-based regimens for different HCV genotypes and treatment-experienced patients [].
Coblopasvir's antiviral properties are also being explored for treating other viral infections, including: